Acrivastine is a second-generation H1-receptor antagonist. [] It is classified as a non-sedating antihistamine due to its reduced potential for causing drowsiness compared to first-generation antihistamines. [, ] In scientific research, acrivastine serves as a valuable tool for studying histamine H1-receptor activity and its role in various physiological processes.
One method for synthesizing acrivastine begins with 2,6-dibromopyridine. [] An acylation reaction is followed by a Heck reaction to yield (E)-3-[6-(4-Methyl-benzoyl)-pyridin-2-yl]-acrylic acid ethyl ester. A Wittig condensation then produces a cis:trans mixture of (E)-6-[3-(1-Pyrrolidinyl)-1-p-tolyl-propenyl]-2-pyridin-eacrylic acid ethyl ester. Finally, acid treatment, hydrolysis, and recrystallization yield acrivastine. [] Another synthetic pathway utilizes p-methyl benzoyl hydrazone and alpha-halogenated pyridine as starting materials for a palladium-catalyzed coupling reaction to obtain an intermediate. This intermediate is then further processed to synthesize acrivastine. []
Acrivastine exerts its effects by competitively binding to histamine H1 receptors, effectively blocking the binding of histamine. [] This competitive antagonism prevents histamine from activating the receptor and initiating downstream signaling pathways responsible for allergic symptoms. [] Unlike some antihistamines, acrivastine does not inhibit histamine release. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: